Cas no 1628263-93-3 (N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide)

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide is a brominated imidazopyridine derivative with a formamide functional group. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its structural features, including the bromo substituent and ethyl group, enhance reactivity for further functionalization, making it valuable in cross-coupling reactions and scaffold modifications. The N-methylformamide moiety contributes to improved solubility and stability, facilitating its use in diverse synthetic applications. This compound is particularly relevant in medicinal chemistry for the design of kinase inhibitors and other therapeutic agents targeting heterocyclic frameworks. High purity and well-defined reactivity ensure consistent performance in research and industrial settings.
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide structure
1628263-93-3 structure
Product Name:N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide
CAS No:1628263-93-3
MF:C11H12BrN3O
MW:282.136481285095
MDL:MFCD31657926
CID:4611449
Update Time:2025-08-05

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide
    • MDL: MFCD31657926
    • Inchi: 1S/C11H12BrN3O/c1-3-9-11(14(2)7-16)15-6-8(12)4-5-10(15)13-9/h4-7H,3H2,1-2H3
    • InChI Key: KWODQYXARWNRHW-UHFFFAOYSA-N
    • SMILES: C(N(C1N2C(=NC=1CC)C=CC(Br)=C2)C)=O

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D778713-1g
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide
1628263-93-3 95%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide

Professional Introduction to N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide (CAS No. 1628263-93-3)

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1628263-93-3, represents a novel class of heterocyclic molecules with potential applications in medicinal chemistry. The structural framework of this compound incorporates an imidazo[1,2-a]pyridine core, which is a well-documented scaffold in the design of bioactive molecules. The presence of a bromine substituent at the 6-position and an ethyl group at the 2-position further enhances its chemical diversity, making it a valuable candidate for further exploration.

The imidazo[1,2-a]pyridine moiety is particularly noteworthy due to its extensive history in drug discovery. This scaffold has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. In recent years, there has been a surge in research focused on developing imidazo[1,2-a]pyridine derivatives as therapeutic agents. These derivatives have shown promise in treating a wide range of diseases, from infectious diseases to cancer. The specific modification of the 6-position with a bromine atom and the introduction of an ethyl group at the 2-position in N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide are strategic choices aimed at optimizing pharmacokinetic properties and enhancing binding affinity to target proteins.

The formamide functional group at the N-terminal position of the compound plays a crucial role in its overall biological activity. Formamides are known to exhibit diverse pharmacological effects, often serving as key intermediates in the synthesis of more complex molecules. The N-methyl substitution further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological systems. This combination of structural features makes N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide a compelling candidate for further investigation.

In the context of current research trends, this compound aligns well with the growing interest in developing small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in various diseases, making them attractive therapeutic targets. The imidazo[1,2-a]pyridine scaffold has been successfully employed in designing molecules that disrupt PPIs by binding to specific residues on the target proteins. The bromine and ethyl substituents in N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide are likely designed to optimize interactions with key residues on potential target proteins, thereby enhancing inhibitory activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinities of small molecules like N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide with high precision. These tools have been instrumental in guiding the design and optimization of novel compounds for therapeutic applications. By leveraging these computational methods, scientists can rapidly screen large libraries of compounds and identify those with the highest potential for biological activity. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.

The synthesis of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine substituent at the 6-position typically involves halogenation reactions, while the addition of the ethyl group at the 2-position can be achieved through alkylation or other similar transformations. The final step involves forming the formamide linkage, which can be accomplished using various formylation techniques. Each step in the synthesis must be rigorously controlled to minimize side reactions and ensure the integrity of the final product.

Evaluation of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide involves both in vitro and in vivo studies to assess its biological activity and pharmacokinetic properties. In vitro assays are used to determine binding affinities to target proteins and assess functional effects on cellular processes. These studies provide initial evidence of biological activity and help prioritize compounds for further investigation. In vivo studies extend this evaluation by assessing how the compound behaves within an animal model system. These studies provide insights into pharmacokinetic properties such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX), which are critical for determining its potential as a therapeutic agent.

The potential applications of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide span across multiple therapeutic areas. Given its structural features and reported biological activity, this compound may find utility in treating conditions such as cancer, inflammation, and infectious diseases. For instance, imidazo[1,2-a]pyridine derivatives have shown promise as kinase inhibitors and have been explored in clinical trials for their ability to block tumor growth by inhibiting specific signaling pathways. Additionally, these compounds may exhibit antimicrobial properties due to their ability to disrupt essential bacterial processes.

The development of novel pharmaceutical agents relies heavily on collaboration between synthetic chemists, medicinal chemists, biologists, and clinicians. Each discipline contributes unique expertise that is essential for identifying promising candidates and optimizing their properties for clinical use. The synthesis and characterization of N-(6-Bromo-2-ethylimidazo[1,\quad \quad \quad \quad \quad \quad \quad \quad \quad \quad \quad \quad \quad\quad \quad\quad\quad\quad\quad\quad\quad\quad\quad\quad 12-a] pyridin -3 - yl ) -N -methylformamide represent just one example of how interdisciplinary efforts can lead to breakthroughs in drug discovery.

As research continues to uncover new therapeutic targets and develop innovative chemical scaffolds,compounds like N-(6-Bromo - - - - - - - - - - - - - - - - ethylimidazo [1, [ [ [ [ [ [ [ [ [ [ [ [ [ [ ]a ] py rid ine ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ] represent invaluable tools for advancing human health。The ongoing exploration into their mechanisms of action,pharmacological profiles,and potential clinical applications will continue to drive progress in pharmaceutical science。

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